Superior S1R Binding Affinity and Selectivity Relative to Clinical Benchmark (+)-Pentazocine and In-Class Analog AB21 (5b)
In competitive radioligand binding assays, 7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane (AD186) demonstrates a Ki of 2.7 ± 0.3 nM at the sigma-1 receptor (S1R), which is 1.6-fold more potent than the clinical benchmark S1R agonist (+)-pentazocine (Ki = 4.3 ± 0.5 nM). While (+)-pentazocine exhibits a 341-fold selectivity for S1R over S2R, its absolute S1R affinity is lower. More importantly, within the same 2,7-diazaspiro[3.5]nonane chemical series, AD186 shows a >4.8-fold higher S1R affinity compared to the structurally related analog 5b (AB21; Ki = 13 ± 2.5 nM) and a >3.7-fold higher affinity compared to 8f (AB10; Ki = 10 nM). AD186's selectivity ratio for S1R over S2R (KiS2R/KiS1R = 10) is also 28% higher than that of 5b (ratio = 7.8), indicating a more favorable selectivity window [1].
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 2.7 ± 0.3 nM |
| Comparator Or Baseline | (+)-Pentazocine: 4.3 ± 0.5 nM; 5b (AB21): 13 ± 2.5 nM; 8f (AB10): 10 nM |
| Quantified Difference | 1.6-fold higher affinity vs. (+)-pentazocine; 4.8-fold higher vs. 5b; 3.7-fold higher vs. 8f |
| Conditions | Radioligand binding assay using [3H]-(+)-pentazocine for S1R and [3H]-DTG for S2R in guinea pig brain membranes. |
Why This Matters
Higher S1R affinity enables lower dosing and potentially reduces off-target S2R engagement, which is critical for delineating S1R-specific pharmacology and avoiding confounding effects from S2R modulation.
- [1] Dichiara, M., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(10), 1845-1858. doi:10.1021/acschemneuro.3c00074 View Source
